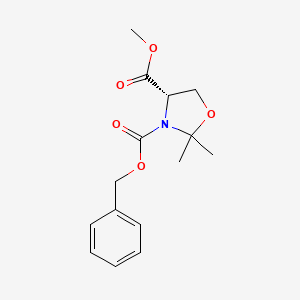
(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Descripción general
Descripción
(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative. This compound is notable for its potential applications in asymmetric synthesis and as a building block in the synthesis of various biologically active molecules. The presence of both benzyl and methyl groups, along with the oxazolidine ring, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate typically involves the reaction of (S)-2,2-dimethyl-4-oxazolidinecarboxylic acid with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran at room temperature. The resulting intermediate is then esterified using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidine-3,4-dicarboxylate derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Benzyl bromide in the presence of sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Oxazolidine-3,4-dicarboxylate derivatives.
Reduction: Alcohol derivatives of the oxazolidine compound.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate involves its interaction with various molecular targets. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methyl ®-N-Boc-2,2-dimethyloxazolidine-4-carboxylate: Another oxazolidine derivative with distinct protective groups, used in different synthetic contexts.
Uniqueness
(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is unique due to its specific combination of benzyl and methyl groups, which impart distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric synthesis and the development of chiral molecules.
Propiedades
IUPAC Name |
3-O-benzyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPUZHXGIBFGAH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149324 | |
| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117833-99-5 | |
| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117833-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azabicyclo[6.4.1]trideca-2,4,6,8,10,12-hexaene,5-ethoxy-(9CI)](/img/new.no-structure.jpg)
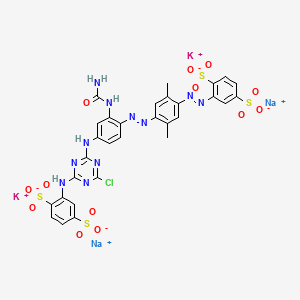


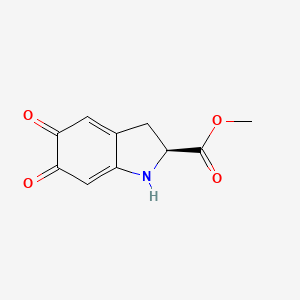
![[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium](/img/structure/B568182.png)
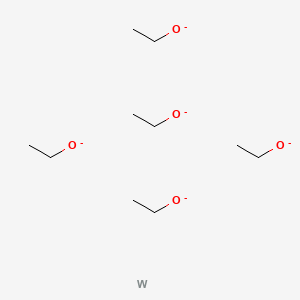
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)

![4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568190.png)
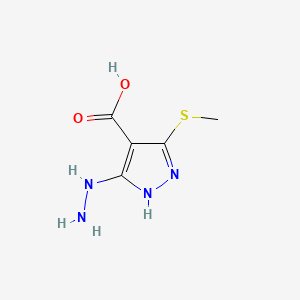
![(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one](/img/structure/B568194.png)
